molecular formula C11H11BrN2 B3013040 5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine CAS No. 1936373-90-8

5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B3013040
CAS No.: 1936373-90-8
M. Wt: 251.127
InChI Key: UWKJUSPPDKCQEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine typically involves a multi-step process. One common method includes the bromination of 3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: This compound has shown promise in biological research, particularly in the development of kinase inhibitors. Kinase inhibitors are crucial in cancer therapy as they can block the activity of enzymes involved in cell signaling pathways that promote tumor growth .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique structure makes it a valuable precursor for the synthesis of various bioactive molecules .

Comparison with Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-B]pyridine
  • 3-Cyclobutyl-1H-pyrrolo[2,3-B]pyridine
  • 5-Chloro-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine

Comparison: Compared to its analogs, 5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both the bromine atom and the cyclobutyl group. The bromine atom enhances its reactivity in substitution and coupling reactions, while the cyclobutyl group contributes to its structural rigidity and potential biological activity .

Properties

IUPAC Name

5-bromo-3-cyclobutyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-8-4-9-10(7-2-1-3-7)6-14-11(9)13-5-8/h4-7H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKJUSPPDKCQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CNC3=C2C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936373-90-8
Record name 5-bromo-3-cyclobutyl-1H-pyrrolo[2,3-b]pyridine
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